(2,5-Dimethylpyrrol-1-YL)methanol

Description

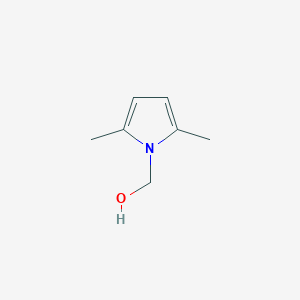

(2,5-Dimethylpyrrol-1-YL)methanol is a pyrrole-derived compound featuring a hydroxymethyl substituent and methyl groups at the 2- and 5-positions of the heterocyclic ring. Its molecular formula is C₇H₁₁NO (MW: 125.17 g/mol). The compound has garnered attention in medicinal chemistry due to its broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antitubercular properties .

Properties

CAS No. |

143756-01-8 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(2,5-dimethylpyrrol-1-yl)methanol |

InChI |

InChI=1S/C7H11NO/c1-6-3-4-7(2)8(6)5-9/h3-4,9H,5H2,1-2H3 |

InChI Key |

VATOEEOLJAVXDH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(N1CO)C |

Canonical SMILES |

CC1=CC=C(N1CO)C |

Synonyms |

1H-Pyrrole-1-methanol,2,5-dimethyl-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylpyrrol-1-YL)methanol typically involves the reaction of 2,5-hexanedione with 2-aminoethanol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrrole ring. The final product is obtained after purification steps such as recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethylpyrrol-1-YL)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of 2,5-dimethyl-1H-pyrrole-1-carboxylic acid.

Reduction: Formation of 2,5-dimethyl-1H-pyrrole-1-ethanol.

Substitution: Formation of halogenated or nitrated derivatives of the pyrrole ring.

Scientific Research Applications

(2,5-Dimethylpyrrol-1-YL)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,5-Dimethylpyrrol-1-YL)methanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three classes of analogs:

Pyrrol-1-yl benzoic acid hydrazide derivatives (e.g., 4-(pyrrol-1-yl)benzoic acid hydrazide).

Triazole alcohol antifungals (e.g., fluconazole derivatives).

Thiophene-pyrazole hybrids (e.g., compounds 7a and 7b from ).

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity |

|---|---|---|---|

| (2,5-Dimethylpyrrol-1-YL)methanol | 125.17 | Pyrrole, hydroxymethyl, methyl | Broad-spectrum antimicrobial |

| 4-(Pyrrol-1-yl)benzoic acid hydrazide | ~207.22 | Pyrrole, benzoic acid, hydrazide | Moderate antibacterial/antifungal |

| Fluconazole-derived triazole alcohols | ~306.30 | Triazole, hydroxyl, difluorophenyl | Selective antifungal (CYP51 inhibition) |

| Thiophene-pyrazole hybrids (7a/7b) | ~232.28 (7a) | Thiophene, pyrazole, cyano/ester | Anticancer, antimicrobial |

Key Observations :

- The dimethylpyrrole group in this compound provides superior antimicrobial activity compared to non-methylated pyrrole analogs, likely due to enhanced steric and electronic effects .

- Triazole alcohols (e.g., fluconazole derivatives) exhibit narrower antifungal specificity but higher enzymatic targeting (CYP51 inhibition) .

- Thiophene-pyrazole hybrids (7a/7b) introduce sulfur-based heterocycles, which may improve redox activity but reduce solubility compared to pyrrole systems .

Table 2: Activity Profile Comparison

| Compound | Antibacterial (MIC, µg/mL) | Antifungal (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|---|

| This compound | 8–16 (vs. S. aureus) | 16–32 (vs. C. albicans) | >100 (Low toxicity) |

| 4-(Pyrrol-1-yl)benzoic hydrazide | 32–64 | 64–128 | 50–75 |

| Fluconazole-derived triazole alcohol | >64 (bacteria) | 4–8 (fungi) | 20–40 |

| Thiophene-pyrazole hybrid (7a) | 16–32 | 32–64 | 10–20 |

Key Findings :

- This compound exhibits balanced potency and low cytotoxicity, making it favorable for systemic applications .

- Triazole alcohols show strong antifungal activity but higher cytotoxicity, likely due to off-target effects on human CYP enzymes .

- Thiophene-pyrazole hybrids demonstrate moderate antimicrobial activity but significant cytotoxicity, limiting therapeutic utility .

Mechanistic Differences

- Dimethylpyrrole derivatives : Disrupt microbial membrane integrity via hydrophobic interactions, supported by the compound’s lipophilicity .

- Triazole alcohols: Inhibit fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme .

- Thiophene-pyrazole hybrids : Intercalate DNA or inhibit thioredoxin reductase, explaining their anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.